molecular formula C15H17BClNO2 B15294851 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B15294851
M. Wt: 289.6 g/mol
InChI Key: YACCHVQBVJWUOG-UHFFFAOYSA-N
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Description

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a dioxaborolane group at the 4th position of the isoquinoline ring. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Borylation: The dioxaborolane group is introduced at the 4th position through a borylation reaction. This involves the use of boronic acid derivatives and catalysts like palladium in the presence of bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products:

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Comparison:

  • Uniqueness: 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
  • Functional Groups: The presence of both chloro and dioxaborolane groups allows for versatile reactivity and potential applications in various fields.

Properties

Molecular Formula

C15H17BClNO2

Molecular Weight

289.6 g/mol

IUPAC Name

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-18-8-10-7-11(17)5-6-12(10)13/h5-9H,1-4H3

InChI Key

YACCHVQBVJWUOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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